molecular formula C23H16N4O2 B12478180 2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B12478180
M. Wt: 380.4 g/mol
InChI Key: GEMVZKAHDQKUEJ-UHFFFAOYSA-N
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Description

2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including quinoline and pyranoquinoline moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multicomponent reactions (MCRs) that combine aldehydes, malononitrile, and β-ketoesters in the presence of catalysts. One common method involves the reaction of quinoline derivatives with malononitrile and β-ketoesters under basic conditions, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Scientific Research Applications

2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H16N4O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-amino-6-methyl-5-oxo-4-quinolin-4-yl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C23H16N4O2/c1-27-18-9-5-3-7-15(18)21-20(23(27)28)19(16(12-24)22(25)29-21)14-10-11-26-17-8-4-2-6-13(14)17/h2-11,19H,25H2,1H3

InChI Key

GEMVZKAHDQKUEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=NC5=CC=CC=C45

Origin of Product

United States

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